Dual Reactive Handle Advantage: α-Chloro + Aldehyde vs. Aldehyde-Only Parent Compound
2-Chloro-3-quinoxalin-6-ylpropanal possesses two chemically orthogonal reactive centers—an α-chloro group capable of nucleophilic substitution (Sₙ2/SₙAr) or metal-catalyzed cross-coupling, and a terminal aldehyde for condensation, reductive amination, or olefination—whereas the non-chlorinated parent 6-quinoxalinepropanal (CAS 1029715-42-1) bears only the aldehyde functionality . This duality enables sequential, chemoselective derivatization: the chloride can be displaced first (e.g., with amines, thiols, or via Suzuki coupling) without consuming the aldehyde, which remains available for a second, independent transformation. The non-chlorinated parent is restricted to single-vector derivatization from the aldehyde alone . The chlorine atom also increases molecular weight by 34.44 g/mol (18.5% mass increase) and enhances lipophilicity, which can be advantageous for membrane permeability in cell-based assays .
| Evidence Dimension | Number of chemically orthogonal reactive handles available for sequential derivatization |
|---|---|
| Target Compound Data | 2 reactive handles: α-chloro (C–Cl, suitable for Sₙ2, SₙAr, cross-coupling) + aldehyde (C=O, suitable for condensation, reductive amination, Wittig) |
| Comparator Or Baseline | 6-Quinoxalinepropanal (CAS 1029715-42-1): 1 reactive handle (aldehyde only); no halogen substituent present |
| Quantified Difference | 2 vs. 1 orthogonal reactive centers; molecular weight difference: 220.65 vs. 186.21 g/mol (Δ = 34.44 g/mol, +18.5%) |
| Conditions | Structural comparison based on SMILES notation: target = O=CC(Cl)Cc1ccc2nccnc2c1; parent = O=CCCc1ccc2nccnc2c1 |
Why This Matters
For medicinal chemistry library synthesis, the ability to perform two sequential, chemoselective derivatizations from a single building block reduces step count and increases scaffold diversification efficiency relative to aldehyde-only analogs.
